Cas no 2649084-09-1 (3-Azabicyclo[3.1.0]hex-2-ene, 2-methoxy-)
![3-Azabicyclo[3.1.0]hex-2-ene, 2-methoxy- structure](https://it.kuujia.com/scimg/cas/2649084-09-1x500.png)
2649084-09-1 structure
Nome del prodotto:3-Azabicyclo[3.1.0]hex-2-ene, 2-methoxy-
Numero CAS:2649084-09-1
MF:C6H9NO
MW:111.141761541367
CID:5261378
3-Azabicyclo[3.1.0]hex-2-ene, 2-methoxy- Proprietà chimiche e fisiche
Nomi e identificatori
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- 3-Azabicyclo[3.1.0]hex-2-ene, 2-methoxy-
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- Inchi: 1S/C6H9NO/c1-8-6-5-2-4(5)3-7-6/h4-5H,2-3H2,1H3
- Chiave InChI: MQNVTIJDNPODBP-UHFFFAOYSA-N
- Sorrisi: C12C(C1)CN=C2OC
3-Azabicyclo[3.1.0]hex-2-ene, 2-methoxy- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-396339-2.5g |
2-methoxy-3-azabicyclo[3.1.0]hex-2-ene |
2649084-09-1 | 95% | 2.5g |
$2071.0 | 2023-06-04 | |
Enamine | EN300-396339-5.0g |
2-methoxy-3-azabicyclo[3.1.0]hex-2-ene |
2649084-09-1 | 95% | 5g |
$3065.0 | 2023-06-04 | |
Enamine | EN300-396339-0.5g |
2-methoxy-3-azabicyclo[3.1.0]hex-2-ene |
2649084-09-1 | 95% | 0.5g |
$824.0 | 2023-06-04 | |
Enamine | EN300-396339-10.0g |
2-methoxy-3-azabicyclo[3.1.0]hex-2-ene |
2649084-09-1 | 95% | 10g |
$4545.0 | 2023-06-04 | |
Aaron | AR0291MF-100mg |
2-methoxy-3-azabicyclo[3.1.0]hex-2-ene |
2649084-09-1 | 95% | 100mg |
$529.00 | 2025-02-17 | |
Aaron | AR0291MF-2.5g |
2-methoxy-3-azabicyclo[3.1.0]hex-2-ene |
2649084-09-1 | 95% | 2.5g |
$2873.00 | 2023-12-15 | |
1PlusChem | 1P0291E3-1g |
2-methoxy-3-azabicyclo[3.1.0]hex-2-ene |
2649084-09-1 | 95% | 1g |
$1369.00 | 2024-05-08 | |
1PlusChem | 1P0291E3-5g |
2-methoxy-3-azabicyclo[3.1.0]hex-2-ene |
2649084-09-1 | 95% | 5g |
$3851.00 | 2024-05-08 | |
1PlusChem | 1P0291E3-500mg |
2-methoxy-3-azabicyclo[3.1.0]hex-2-ene |
2649084-09-1 | 95% | 500mg |
$1081.00 | 2024-05-08 | |
Enamine | EN300-396339-0.05g |
2-methoxy-3-azabicyclo[3.1.0]hex-2-ene |
2649084-09-1 | 95% | 0.05g |
$245.0 | 2023-06-04 |
3-Azabicyclo[3.1.0]hex-2-ene, 2-methoxy- Letteratura correlata
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1. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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